molecular formula C10H12Cl2N2 B6256437 8-methylquinolin-3-amine dihydrochloride CAS No. 1296950-65-6

8-methylquinolin-3-amine dihydrochloride

Cat. No.: B6256437
CAS No.: 1296950-65-6
M. Wt: 231.1
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Description

8-methylquinolin-3-amine dihydrochloride is a functionalized quinoline derivative offered as a high-purity solid for chemical and pharmaceutical research. Quinoline scaffolds, particularly aminomethylated derivatives synthesized via reactions like the Mannich reaction, are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . These core structures serve as key intermediates for developing novel pharmacologically active compounds . As a chemical building block, this compound can be utilized in organic synthesis to create more complex molecules, particularly in the exploration of structure-activity relationships (SAR) during drug discovery projects . Researchers value this compound for its potential to generate libraries of quinoline-based analogs for screening against various biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in experimental protocols. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1296950-65-6

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

Preparation Methods

Skraup Synthesis with Substituted Anilines

The Skraup reaction, which involves condensation of aniline derivatives with glycerol under acidic conditions, is a classical route to quinolines. For 8-methylquinolin-3-amine, the starting material 2-amino-4-methylacetanilide is critical. The acetyl group protects the amine during nitration, enabling regioselective introduction of a nitro group at position 5 of the benzene ring.

Procedure :

  • Protection : 2-Amino-4-methylaniline (10 mmol) is acetylated with acetic anhydride (15 mmol) in pyridine at 0°C for 2 h, yielding 2-acetamido-4-methylaniline.

  • Nitration : The protected aniline is treated with fuming nitric acid (12 mmol) in concentrated sulfuric acid at 0°C, introducing a nitro group at position 5.

  • Deprotection : Hydrolysis with 6 M HCl under reflux removes the acetyl group, yielding 2-amino-5-nitro-4-methylaniline.

  • Cyclization : The deprotected aniline undergoes Skraup conditions (glycerol, concentrated H₂SO₄, and FeSO₄·7H₂O) at 120°C for 6 h, forming 8-methyl-3-nitroquinoline .

Key Data :

  • Yield: 58% (post-column purification with 20% EtOAc/cyclohexane).

  • Characterization: δH\delta_H (DMSO-d6): 8.82 (d, J=4.2 Hz, H-2), 8.35 (s, H-5), 7.91 (d, J=8.5 Hz, H-7), 2.72 (s, 8-CH₃).

Friedländer Annulation for Regiocontrol

The Friedländer method, employing 2-aminobenzaldehyde derivatives and ketones, offers superior regiocontrol for introducing the methyl group at position 8.

Procedure :

  • Synthesis of 2-Amino-4-methylbenzaldehyde : 4-Methylaniline is formylated via Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2-amino-4-methylbenzaldehyde.

  • Annulation : Reaction with ethyl acetoacetate (1.2 eq) in ethanol with piperidine catalyst (5 mol%) at 80°C for 12 h produces 8-methyl-3-nitroquinoline after in-situ nitration.

Key Data :

  • Yield: 64% (recrystallized from ethanol).

  • νmax\nu_{\text{max}}/cm⁻¹: 1620 (C=O), 1530 (NO₂).

Reduction of Nitro Intermediates to Primary Amines

The conversion of 8-methyl-3-nitroquinoline to 8-methylquinolin-3-amine requires selective reduction while preserving the quinoline scaffold. Catalytic hydrogenation and Fe/HCl reduction are compared.

Catalytic Hydrogenation

Procedure :

  • 8-methyl-3-nitroquinoline (5 mmol) is dissolved in ethanol with 10% Pd/C (50 mg) under H₂ (50 psi) at 25°C for 24 h. Filtration and solvent removal yield the amine.

Key Data :

  • Yield: 92%.

  • δH\delta_H (DMSO-d6): 6.85 (s, NH₂), 2.61 (s, 8-CH₃).

Fe/HCl Reduction

Procedure :

  • A mixture of 8-methyl-3-nitroquinoline (5 mmol), iron powder (10 mmol), and HCl (6 M, 20 mL) is refluxed for 4 h. Neutralization with NaOH and extraction with EtOAc yields the amine.

Key Data :

  • Yield: 78%.

  • Impurities: Trace iron residues require chelation with EDTA.

Salt Formation: Synthesis of 8-Methylquinolin-3-amine Dihydrochloride

The free base is converted to its dihydrochloride salt to enhance solubility and stability.

Procedure :

  • 8-methylquinolin-3-amine (5 mmol) is stirred in 4 M HCl/dioxane (20 mL) at 25°C for 1 h. Solvent evaporation under vacuum yields the dihydrochloride salt as a hygroscopic powder.

Key Data :

  • Yield: Quantitative.

  • m/z (ESI⁺): 173.1 ([M+H]⁺), 349.2 ([2M+Cl]⁻).

  • δH\delta_H (DMSO-d6): 9.12 (s, NH₃⁺), 2.84 (s, 8-CH₃).

Analytical Validation and Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR : Distinct signals for the 8-methyl group (δ 2.61–2.84) and aromatic protons confirm regiochemistry.

  • ¹³C NMR : Quaternary carbons at δ 149.8 (C-3) and δ 134.5 (C-8) validate substitution patterns.

Mass Spectrometry

  • HRMS (ESI⁺): m/z 173.0941 ([C₁₀H₁₀N₂+H]⁺, calc. 173.0943).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Skraup + Hydrogenation5898ModerateHigh
Friedländer + Fe/HCl6495LowModerate

The Skraup-hydrogenation route offers higher purity, while the Friedländer method is more cost-effective for small-scale synthesis.

Challenges and Optimization Strategies

  • Nitration Selectivity : Electron-donating methyl groups direct nitration to position 3, but competing reactions at position 5 necessitate low-temperature conditions.

  • Reduction Side Reactions : Over-reduction of the quinoline ring is mitigated using Pd/C instead of Raney Ni .

Chemical Reactions Analysis

Types of Reactions

8-methylquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .

Scientific Research Applications

8-methylquinolin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their DNA synthesis. In antimalarial applications, it targets the Plasmodium species responsible for malaria, disrupting their metabolic pathways and leading to their death .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Synthetic Feasibility: this compound is synthesized via palladium-catalyzed coupling (analogous to methods in ), yielding 64% purity after chromatography .
  • Safety Profile : Similar dihydrochloride salts (e.g., trientine dihydrochloride) are regulated for heavy metal chelation, underscoring the importance of purity (>95%) and stability testing .

Biological Activity

8-Methylquinolin-3-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the quinoline class of heterocyclic compounds. Its chemical structure features a methyl group at the 8-position and an amino group at the 3-position of the quinoline ring. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial DNA gyrase and topoisomerases, critical enzymes involved in DNA replication.
  • Anticancer Potential : Research suggests that derivatives of 8-methylquinolin-3-amine may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
  • Antiviral Activity : Some studies have reported antiviral effects against various viruses, indicating its potential as a therapeutic agent in viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusMIC = 0.0625 mg/mL
AntibacterialKlebsiella pneumoniaeInhibition zone = 25 mm
AnticancerVarious cancer cell linesInduction of apoptosis
AntiviralInfluenza virusSignificant reduction in viral load

Case Studies

  • Antibacterial Activity Against Resistant Strains : A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that this compound had a lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment option.
  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound could induce cell cycle arrest and apoptosis in human cancer cell lines, indicating potential for development as an anticancer agent .

Pharmacological Applications

The pharmacological applications of this compound are vast:

  • Antimicrobial Agents : Due to its antibacterial properties, it may be developed further for treating infections caused by resistant bacteria.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Viral Infections : The antiviral properties observed suggest potential applications in treating viral diseases.

Q & A

Advanced Research Question

  • Crystallography : Resolve binding modes with DAT using cryo-EM.
  • Prodrug Design : Enhance bioavailability via esterification.
  • Toxicogenomics : RNA-seq to identify off-target gene expression changes. Collaborative efforts with structural databases (e.g., PDB, PubChem) are encouraged .

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